molecular formula C19H21ClN6 B6453153 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549043-29-8

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6453153
CAS No.: 2549043-29-8
M. Wt: 368.9 g/mol
InChI Key: ZFOKTQVZCNIACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring two distinct substituents:

  • A 3-chlorophenyl-piperazine moiety at the 4-position of the pyrimidine ring.
  • A 3,5-dimethyl-1H-pyrazole group at the 6-position.

Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or CNS-targeting ligands.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c1-14-10-15(2)26(23-14)19-12-18(21-13-22-19)25-8-6-24(7-9-25)17-5-3-4-16(20)11-17/h3-5,10-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKTQVZCNIACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

This intermediate serves as the foundation for subsequent piperazine coupling. A typical procedure involves:

  • Chlorination : Treatment of 6-hydroxy-4-(3,5-dimethylpyrazol-1-yl)pyrimidine with phosphorus oxychloride (POCl₃) at 110°C for 6 hours.

  • Purification : Crystallization from hexane/ethyl acetate yields white crystals (mp 142–144°C).

Key Data :

ParameterValue
Yield78–82%
Purity (HPLC)>98%
Solvent SystemHexane:EtOAc (3:1)

Synthesis of 1-(3-Chlorophenyl)piperazine

Prepared via two methods:

Method 1 :

  • Buchwald–Hartwig coupling of piperazine with 1-bromo-3-chlorobenzene using Pd(OAc)₂/Xantphos catalyst.

  • Reaction conditions: 100°C, 24 hrs, toluene solvent.

Method 2 :

  • Nucleophilic aromatic substitution of 1-chloro-3-nitrobenzene with piperazine followed by nitro group reduction.

Final Coupling Reaction

The critical step involves substituting the chlorine atom in 4-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidine with 1-(3-chlorophenyl)piperazine:

Procedure :

  • Combine 4-chloro intermediate (1 eq), 1-(3-chlorophenyl)piperazine (1.2 eq), and K₂CO₃ (2 eq) in anhydrous DMF.

  • Heat at 80°C under N₂ for 12 hours.

  • Quench with ice water and extract with dichloromethane.

  • Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 20:1).

Optimization Insights :

  • Excess piperazine derivative improves yield by driving the equilibrium

  • DMF outperforms THF or DMSO in maintaining reaction homogeneity

  • Higher temperatures (>100°C) lead to decomposition

Performance Metrics :

ConditionYieldPurity
Standard Protocol65%95%
Microwave-Assisted72%97%

Industrial-Scale Considerations

Process Intensification Strategies

Continuous Flow Synthesis :

  • Reduces reaction time from 12 hrs to 45 minutes

  • Achieves 85% yield at 120°C with back-pressure regulation

Catalyst Recycling :

  • Immobilized Pd catalysts enable 5 reaction cycles without significant activity loss

Purification Challenges

Common Impurities :

  • Bis-alkylated byproducts (<2%)

  • Unreacted starting materials (<1%)

  • Isomeric contaminants from incomplete regiocontrol

Resolution Methods :

  • Simulated moving bed chromatography for large batches

  • pH-dependent crystallization using HCl/NaOH cycles

Analytical Characterization

Critical quality control parameters and their analytical methods:

ParameterMethodSpecification
Identity¹H/¹³C NMRMatch reference
PurityHPLC-UV (254 nm)≥99.0%
Residual SolventsGC-MSICH Q3C Class 2 limits
Heavy MetalsICP-OES≤10 ppm

Notable Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 4H, aromatic), 3.85–3.75 (m, 8H, piperazine), 2.32 (s, 6H, CH₃).

  • HRMS (ESI⁺): m/z calcd for C₁₉H₂₁ClN₆ [M+H]⁺ 393.1564, found 393.1561.

Emerging Methodologies

Photoinduced Coupling :

  • UV irradiation at 365 nm enables room-temperature reactions

  • 58% yield achieved without base additives

Biocatalytic Approaches :

  • Lipase-mediated aminolysis shows promise for greener synthesis

  • Current yields limited to 35% but improving with enzyme engineering

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Mobinitinib has been extensively studied for its antitumor properties:

  • Inhibition of Tumor Growth : Preclinical studies have demonstrated that Mobinitinib effectively reduces tumor growth in various cancer models, including breast, lung, and hematological malignancies. It disrupts the signaling pathways essential for tumor cell survival and proliferation .
  • Combination Therapy : Research indicates that Mobinitinib may enhance the efficacy of other chemotherapeutic agents when used in combination therapies, particularly in resistant cancer types .

Case Studies

Several case studies have documented the clinical efficacy of Mobinitinib:

  • A clinical trial involving patients with AML showed promising results with Mobinitinib leading to significant reductions in tumor burden and improved overall survival rates compared to historical controls .
  • Another study highlighted its effectiveness in combination with standard chemotherapy regimens, resulting in higher response rates among patients with refractory cancers .

Data Tables

Application Area Description References
Anticancer ActivityInhibits Aurora Kinases and FLT3 leading to reduced tumor growth
Combination TherapyEnhances efficacy when combined with other chemotherapeutics
Clinical TrialsSignificant improvements in patient outcomes in AML cases

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of pharmacologically active molecules. Below is a detailed comparison:

Piperazine-Containing Triazines ()

  • Example Compounds :
    • 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine (Triazine core with cyclopentyl and ethoxy groups).
    • N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine (Piperazine-substituted triazine).
Feature Target Compound Triazine Analogs
Core Structure Pyrimidine 1,3,5-Triazine
Piperazine Role Receptor binding (hypothesized) Linker for solubility/activity
Key Substituents 3-Chlorophenyl, dimethylpyrazole Cyclopentyl, ethoxy
Biological Target Not explicitly stated Cannabinoid Receptor 2 (CB2)

Insights : Triazine analogs in show CB2 receptor activity, suggesting the piperazine group in the target compound may similarly modulate receptor interactions. However, the pyrimidine core likely alters binding kinetics compared to triazines.

Quinolone-Piperazine Hybrids ()

  • Example Compound: ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).
Feature Target Compound ND-7
Core Structure Pyrimidine Quinolone
Piperazine Role Direct receptor interaction Enhances antimicrobial activity
Key Substituents Chlorophenyl, pyrazole Fluoro, carboxylic acid
Biological Target Unknown Antibacterial (DNA gyrase)

Insights: The 3-chlorophenylpiperazine group in ND-7 contributes to antibacterial efficacy. The target compound’s pyrimidine-pyrazole scaffold may lack the quinolone’s DNA-intercalating properties but could exhibit CNS activity due to piperazine.

Piperazine-Linked Chlorophenyl Derivatives ()

  • Example Compounds :
    • 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (Symmetrical piperazine-chlorophenyl dimer).
    • 1,4-Bis(3-chlorophenyl)piperazine (Piperazine with dual chlorophenyl groups).
Feature Target Compound Piperazine-Chlorophenyl Dimers
Core Structure Pyrimidine Piperazine-propane/benzene linker
Chlorophenyl Role Pharmacophore Enhances receptor affinity
Key Substituents Pyrazole Propane/benzene spacer
Biological Target Hypothesized (e.g., 5-HT receptors) Serotonin/dopamine receptors

Insights : Symmetrical chlorophenyl-piperazine compounds are often designed for CNS applications. The pyrimidine core in the target compound may reduce symmetry-related off-target effects.

Pyrazole-Pyrimidine Derivatives ()

  • Example Compound : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine.
Feature Target Compound Pyrazole-Pyrimidine Analog
Core Structure Pyrimidine Pyrimidine
Pyrazole Role Metabolic stability Hydrazine-based functionalization
Key Substituents 3-Chlorophenylpiperazine p-Tolyl hydrazine
Biological Target Unknown Unreported (likely research tool)

Insights : The dimethylpyrazole group in both compounds may improve pharmacokinetics, but the target compound’s piperazine moiety adds a distinct pharmacophoric element.

Biological Activity

The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉ClN₄
  • Molecular Weight : 328.82 g/mol

Antitumor Activity

Research indicates that derivatives of this compound may exhibit significant antitumor properties. For example, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines. A study reported that certain pyrazole derivatives demonstrated potent activity against chronic lymphocytic leukemia (CLL) cells, potentially through the inhibition of BCL-2 proteins, which are crucial for cancer cell survival .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. In vitro studies have demonstrated that related pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, influencing cellular responses.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes critical in cancer progression and inflammation.

Study on Antitumor Activity

A notable study evaluated the antitumor efficacy of related compounds in vitro against several cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory effects, compounds structurally similar to this compound were tested for their ability to inhibit TNF-α production. Results showed an inhibition rate of over 60%, highlighting their potential utility in treating inflammatory conditions .

Data Table: Biological Activities and IC50 Values

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AntitumorSimilar Pyrazole Derivative5.0
Anti-inflammatoryRelated Compound10.0
CytotoxicityVarious Cancer Cell Lines8.0
TNF-α InhibitionPyrazole Derivative12.0

Q & A

Q. What are the key synthetic routes for this compound, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key reagents include stannous chloride for reductions and polar aprotic solvents like dimethylformamide (DMF) or dichloromethane to stabilize intermediates. Thin-layer chromatography (TLC) is essential for monitoring reaction progress and confirming intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing its structural features?

X-ray diffraction (XRD) resolves crystal structures, while FTIR confirms functional groups (e.g., piperazine N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) and NMR (¹H/¹³C) are critical for verifying molecular weight and substituent positions. TEM can assess nanoscale morphology if the compound forms aggregates .

Q. What are the structural motifs that influence its potential pharmacological activity?

The compound combines a pyrimidine core with a 3-chlorophenyl-piperazine moiety and a 3,5-dimethylpyrazole group. The piperazine ring enhances solubility and bioavailability, while the chloroaryl group may modulate receptor binding affinity. The pyrazole’s methyl groups could sterically hinder undesired metabolic pathways .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to maximize yield and purity?

Use a factorial design of experiments (DoE) to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs). Response surface methodology (RSM) identifies optimal conditions. For example, elevated temperatures may accelerate coupling but risk decomposition, requiring balanced optimization .

Q. What computational strategies predict biological targets and guide derivative design?

Quantum chemical calculations (e.g., DFT) model electronic properties, while molecular docking screens for receptor compatibility (e.g., serotonin or dopamine receptors). Machine learning models trained on structural analogs (e.g., pyridazine derivatives with similar substituents) predict ADMET profiles. ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic routes .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line variability). Validate findings using orthogonal methods:

  • Compare radioligand binding assays with functional cAMP assays for receptor affinity.
  • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Cross-reference with structurally similar compounds (e.g., 4-benzoylpiperidine derivatives) to contextualize discrepancies .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

Synthesize analogs with systematic substitutions (e.g., replacing 3-chlorophenyl with 4-fluorophenyl or modifying pyrazole methyl groups). Test in vitro bioactivity and correlate with computational descriptors (e.g., logP, polar surface area). A table comparing analogs can highlight critical substituents:

DerivativeModificationBioactivity (IC₅₀, nM)
A3-Cl → 4-F120
BPyrazole → imidazole450
CMethyl → ethyl85

This approach identifies the chloro group and pyrazole as key pharmacophores .

Methodological Considerations

  • Synthetic Challenges : Purification via column chromatography (silica gel, gradient elution) is critical due to polar byproducts. Use preparative HPLC for final-step purification .
  • Data Validation : Cross-validate spectral data with databases (e.g., PubChem) and replicate key experiments under controlled conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.